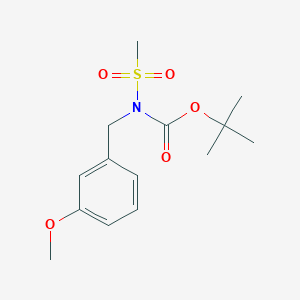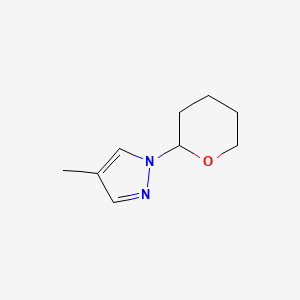
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole
描述
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. THPP is a pyrazole derivative that has been synthesized using various methods.
作用机制
Target of Action
The primary target of the compound “4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole” is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent blood clot formation, making it a potential anticoagulant .
Mode of Action
The compound interacts with thrombin by binding to its active site, thereby inhibiting its activity . This interaction prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. As a result, the compound can prevent the formation of blood clots .
Biochemical Pathways
The compound’s action affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby stopping the formation of a fibrin mesh, which is the structural basis of a clot .
Result of Action
The inhibition of thrombin by “4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole” prevents the formation of fibrin, thereby stopping the formation of blood clots . This can help prevent conditions caused by blood clots, such as stroke and heart attack.
实验室实验的优点和局限性
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has some limitations, including its instability under acidic conditions and its low bioavailability.
未来方向
For the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole include the development of more stable and bioavailable derivatives and the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole in combination with other drugs for the treatment of various diseases.
科学研究应用
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can inhibit the growth of cancer cells and induce apoptosis. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
4-methyl-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-6-10-11(7-8)9-4-2-3-5-12-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGZOBMBVIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

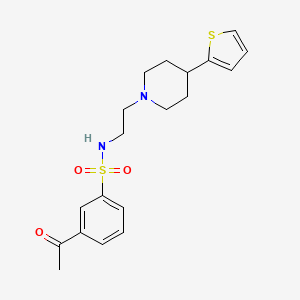
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)
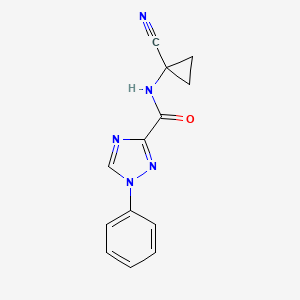


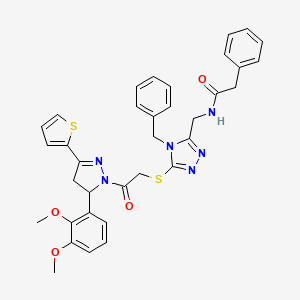
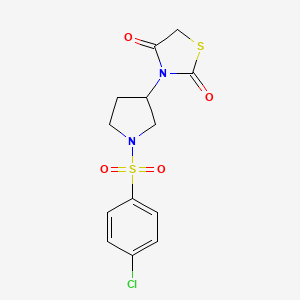
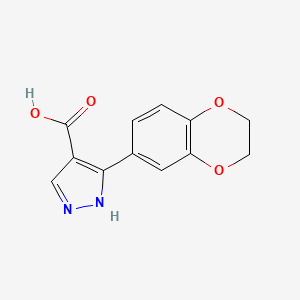

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
